

Application Notes and Protocols for Measuring NTMT1/2 Inhibition by BM30

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Compound of Interest

Compound Name: *BM30*
Cat. No.: *B12367058*

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Introduction

Protein N-terminal methyltransferases 1 and 2 (NTMT1 and NTMT2/METTLL11A/B) are enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the α -N-terminal amine of proteins.[1][2][3][4] These enzymes recognize a canonical X-P-K/R motif at the N-terminus of their substrates, where X can be various amino acids.[1][4][5] NTMT1 has been implicated in critical cellular processes such as mitosis, DNA damage repair, and chromatin interactions, making it a potential therapeutic target in oncology and other diseases.[1][3][5][6]

BM30 is the first potent and selective peptidomimetic inhibitor of NTMT1/2.[1][7] It acts as a competitive inhibitor with respect to the peptide substrate and a noncompetitive inhibitor with respect to the cofactor SAM.[1][2][7] **BM30** exhibits high selectivity for NTMT1/2 over a broad panel of other methyltransferases.[1][5][7] This document provides detailed protocols for measuring the inhibitory activity of **BM30** against NTMT1/2 using biochemical and cellular assays.

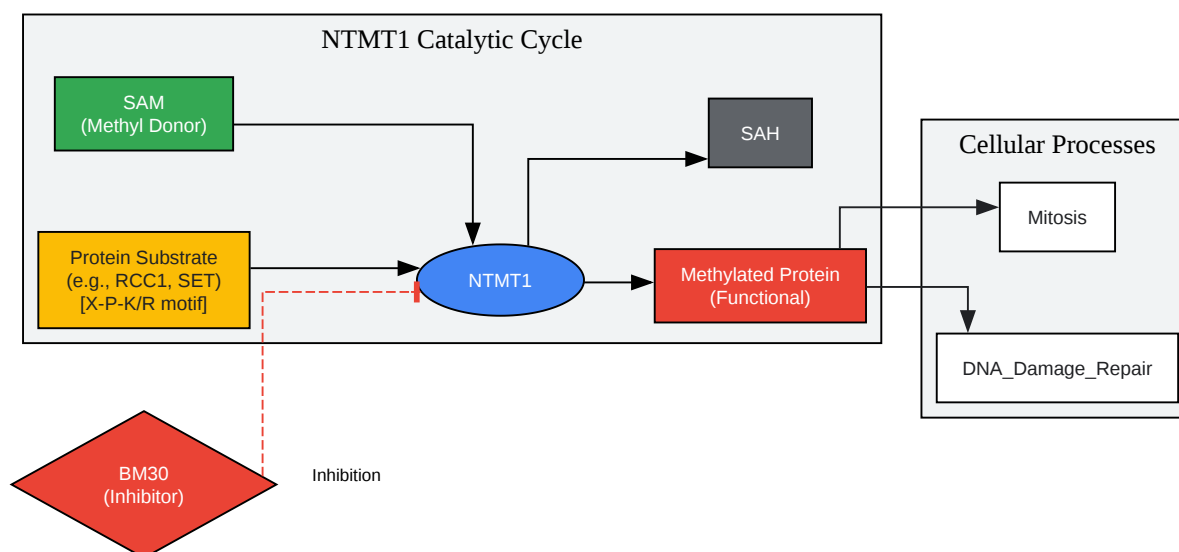
Quantitative Data Summary

The inhibitory potency and binding affinity of **BM30** and its cell-permeable analog, DC432, have been characterized using various techniques. A summary of the key quantitative data is presented below for easy comparison.

| Compound | Target(s) | Assay Type | IC50 | Kd | Notes |
|--------------------------------|--|---------------------------------|--|--|---|
| BM30 | NTMT1 | SAHH-coupled fluorescence assay | 0.89 ± 0.10 μM[1][7][8] | 2.9 μM[5] | Competitive with peptide substrate, noncompetitive with SAM. [1][2][7] |
| NTMT2 | Isothermal Titration Calorimetry | 3.7 μM[5] | | | |
| Panel of 41 methyltransferases | Various biochemical assays | > 100 μM[1][5] | Demonstrates over 100-fold selectivity for NTMT1/2.[1][5][7] | | |
| DC432 | NTMT1 | SAHH-coupled fluorescence assay | 54 ± 4 nM[1] | A cell-permeable analog of BM30.[1][5] | |
| NTMT1 (cellular) | Western Blot (me3-SPK level in HCT116 cells) | ~325 μM[3] | Decreases N-terminal methylation of SET protein in cells.[5] | | |

Signaling Pathway and Inhibition Mechanism

NTMT1 plays a crucial role in cellular regulation by methylating key proteins involved in mitosis and DNA damage repair. One of its well-characterized substrates is the Regulator of Chromosome Condensation 1 (RCC1). The N-terminal methylation of RCC1 is vital for its interaction with chromatin, ensuring proper mitotic division.[6] Inhibition of NTMT1 by **BM30** blocks this methylation event, potentially leading to mitotic defects. The mechanism of inhibition by **BM30** provides a valuable tool to probe the functional consequences of NTMT1/2 activity in cellular contexts.



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NTMT1 signaling pathway and mechanism of **BM30** inhibition.

Experimental Protocols

Biochemical Assay: SAHH-Coupled Fluorescence-Based Assay for NTMT1/2 Inhibition

This assay determines the in vitro inhibitory activity of compounds by measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction. SAH is hydrolyzed by SAH hydrolase (SAHH) to homocysteine, which is then detected by the fluorescent probe ThioGlo1.

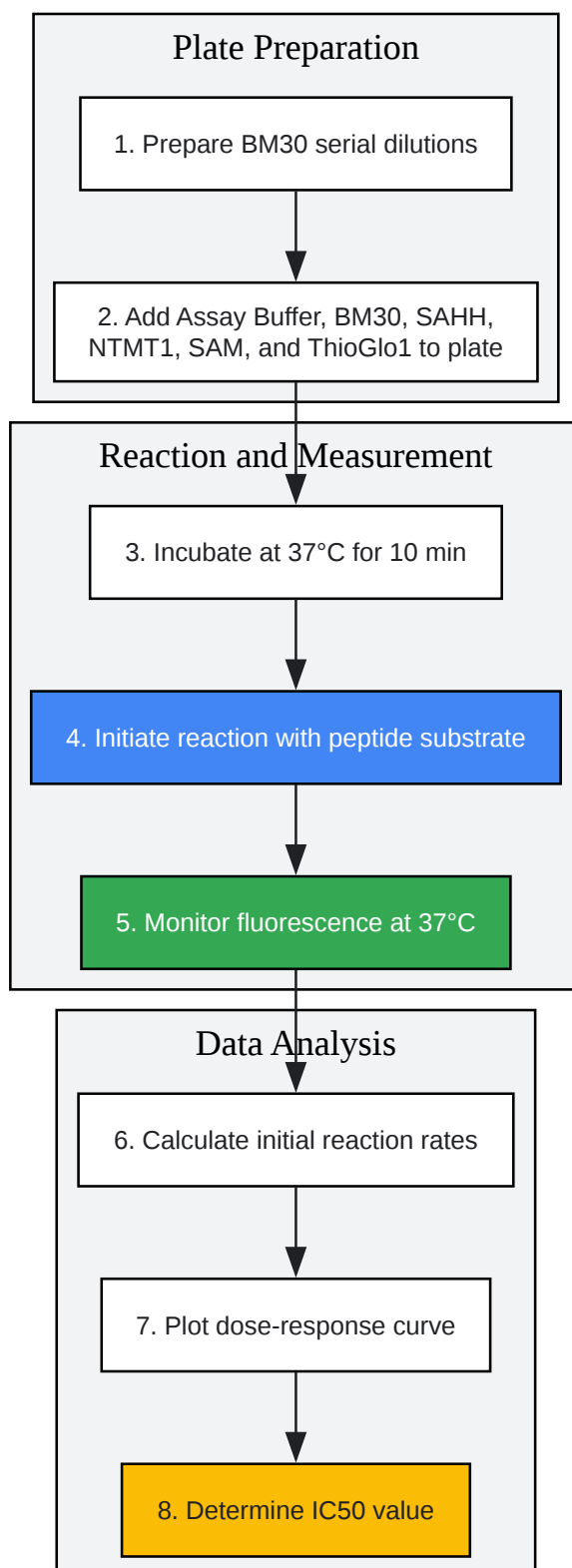
Materials:

- Recombinant human NTMT1 or NTMT2
- **BM30** inhibitor
- S-adenosyl-L-methionine (SAM)
- Peptide substrate (e.g., RCC1–6: SPKRIA)
- SAH hydrolase (SAHH)
- ThioGlo1
- Assay Buffer: 25 mM Tris (pH 7.5), 50 mM KCl, 0.01% Triton X-100
- 384-well black microplate
- Fluorescence microplate reader (Excitation: ~370 nm, Emission: ~500 nm)

Procedure:

- Prepare a serial dilution of **BM30** in the desired concentration range (e.g., 0 to 100 μ M) using a three-fold dilution series.^[1]
- In a 384-well plate, add the components in the following order to a final volume of, for example, 100 μ L:
 - Assay Buffer
 - **BM30** at various concentrations
 - SAHH (final concentration: 5 μ M)^{[1][3]}

- NTMT1 (final concentration: 0.2 μM)[1][3]
- SAM (final concentration: 100 μM)[1][3]
- ThioGlo1 (final concentration: 15 μM)[1][3]
- Incubate the mixture for 10 minutes at 37 °C.[1][3]
- Initiate the reaction by adding the peptide substrate (e.g., RCC1–6 to a final concentration of 50 μM).[3]
- Immediately begin monitoring the fluorescence intensity at 37 °C for 15 minutes.[9]
- Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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Workflow for the SAHH-coupled fluorescence assay.

Cellular Assay: Western Blot Analysis of Substrate Methylation

This protocol is designed to assess the effect of cell-permeable NTMT1/2 inhibitors, such as DC432, on the N-terminal methylation of endogenous substrates in a cellular context.

Materials:

- HCT116 or other suitable cell line
- Cell-permeable inhibitor (e.g., DC432)
- Cell culture medium and reagents
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Primary antibody specific to the methylated substrate (e.g., anti-me3-SPK motif antibody)
- Primary antibody for a loading control (e.g., anti-Lamin B1, anti-Actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed HCT116 cells in appropriate culture plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the cell-permeable inhibitor (e.g., DC432) for a specified duration (e.g., 72 hours).^[1] Include a vehicle-treated control.

- After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
- Quantify the band intensities and normalize the methylated substrate signal to the loading control. Plot the normalized values against the inhibitor concentration to assess the cellular inhibitory effect.

These detailed protocols and the accompanying information will aid researchers in accurately measuring and understanding the inhibition of NTMT1/2 by **BM30** and its analogs, thereby facilitating further investigation into the biological roles of N-terminal methylation.

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